molecular formula C24H24ClNO5 B12219251 (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12219251
M. Wt: 441.9 g/mol
InChI Key: HZWXXPCRXKXTSW-NHDPSOOVSA-N
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Description

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a benzodioxin moiety, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core through cyclization reactions. Subsequent steps involve the introduction of the benzodioxin moiety and the azepane ring through various substitution and addition reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods aim to produce the compound in large quantities while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to alter the double bonds or the benzodioxin moiety.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require controlled conditions, including specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Anticancer Activity

Recent studies have suggested that this compound exhibits significant anticancer properties. A notable case study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-715Apoptosis
Study BHeLa10Cell Cycle Arrest

Neuroprotective Effects

Research has also indicated that (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one may have neuroprotective effects. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and improved cell viability.

Bioremediation Potential

Given its structural characteristics, this compound may be utilized in environmental science, particularly in bioremediation efforts. Preliminary studies suggest it can enhance the degradation of certain pollutants in soil and water systems.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against breast cancer cells. Results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM. The study concluded that further investigation into its mechanism of action could unveil novel therapeutic pathways.

Case Study 2: Neuroprotection in Animal Models

Animal studies exploring the neuroprotective effects of this compound showed promising results. Mice treated with the compound prior to exposure to neurotoxic agents exhibited significantly lower levels of neuronal damage compared to control groups.

Mechanism of Action

The mechanism of action of (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, benzodioxin analogs, and azepane-containing molecules. Examples include:

  • 7-(azepan-1-ylmethyl)-2-benzofuranone
  • 6-chloro-4H-1,3-benzodioxin-8-yl derivatives
  • Hydroxybenzofuran analogs

Uniqueness

What sets (2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one apart is its combination of functional groups and structural features. This unique arrangement allows for specific interactions with biological targets and chemical reactivity, making it a versatile compound for various applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN1O4C_{20}H_{22}ClN_1O_4, with a molecular weight of approximately 375.85 g/mol. The structure features a benzofuran core, azepane ring, and a chlorinated benzodioxole moiety, which are significant for its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor activity. For instance, a related compound was tested in human prostate cancer cells (PC-3) using the sulforhodamine B (SRB) assay. Results showed that it had low micromolar concentrations leading to effective cell proliferation inhibition and apoptosis induction. The study highlighted the involvement of alpha1-adrenoreceptors in modulating these effects, suggesting that targeting these receptors could enhance therapeutic efficacy against prostate cancer .

The proposed mechanism of action for this class of compounds includes:

  • Receptor Modulation : It is believed that these compounds may act as antagonists or agonists at specific adrenergic and serotonin receptors, influencing cell signaling pathways that regulate apoptosis and proliferation.
  • Cell Cycle Arrest : Compounds similar to this one have shown potential in inducing cell cycle arrest in various cancer cell lines, which is critical for preventing tumor growth.

Inflammatory Response

Another area of interest is the compound's potential role in modulating inflammatory responses. Research into related azepan derivatives has shown promise as selective cannabinoid receptor 2 (CB2) agonists. These compounds demonstrated significant analgesic effects in rodent models of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation .

Study on Antitumor Efficacy

A study conducted on a series of azepan derivatives revealed that one compound (designated as 25r) displayed high selectivity for CB2 receptors over CB1. This selectivity was associated with reduced side effects and significant efficacy in treating inflammatory pain models. The implications for cancer treatment are profound, as inflammation is a known facilitator of tumor progression .

Pharmacological Profiles

In another study focusing on pharmacokinetics, compounds structurally similar to the target molecule were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable profiles with good bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents .

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorAlpha1-adrenoreceptor antagonism
Anti-inflammatoryCB2 receptor agonism
Cell Cycle ArrestInduction of apoptosis

Pharmacokinetic Properties

PropertyValueReference
BioavailabilityHigh
Metabolic StabilityFavorable
Selectivity for CB2EC50 = 21.0 nM

Properties

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H24ClNO5/c25-17-9-15(23-16(10-17)13-29-14-30-23)11-21-22(28)18-5-6-20(27)19(24(18)31-21)12-26-7-3-1-2-4-8-26/h5-6,9-11,27H,1-4,7-8,12-14H2/b21-11-

InChI Key

HZWXXPCRXKXTSW-NHDPSOOVSA-N

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O

Origin of Product

United States

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